molecular formula C24H28N4O B10928132 (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

Cat. No.: B10928132
M. Wt: 388.5 g/mol
InChI Key: AZZHRCSKHWWCKT-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl and propyl groups are introduced via alkylation reactions, while the phenylpiperidine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperidine moiety, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. It has been studied for its ability to interact with specific biological targets, such as enzymes and receptors, making it a candidate for drug development. Research has indicated its potential use in treating conditions like cancer, neurological disorders, and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone shares structural similarities with other pyrazolopyridine derivatives, such as:
    • (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-methylpiperidin-1-yl)methanone
    • (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-2-13-28-23-20(16-25-28)19(15-21(26-23)17-11-12-17)24(29)27-14-7-6-10-22(27)18-8-4-3-5-9-18/h3-5,8-9,15-17,22H,2,6-7,10-14H2,1H3

InChI Key

AZZHRCSKHWWCKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCC4C5=CC=CC=C5

Origin of Product

United States

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